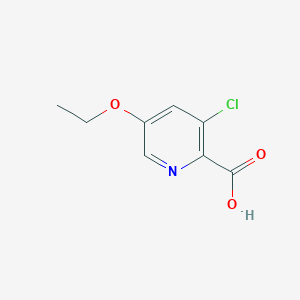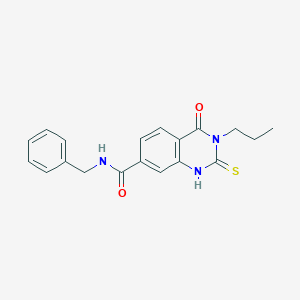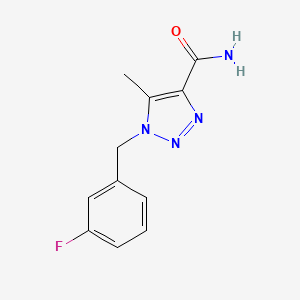![molecular formula C21H25BrOS B3005011 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone CAS No. 882749-14-6](/img/structure/B3005011.png)
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone" is a chemical entity that appears to be related to various research areas, including the synthesis of novel compounds with potential applications in photodynamic therapy (PDT) and the study of bromophenols with antioxidant properties. While the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as bromophenyl and sulfanyl are present in the compounds studied within these papers.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of sulfanyl porphyrazines with peripheral 4-bromobenzyl substituents, as mentioned in the first paper, includes photochemical methods and characterizations . Similarly, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone from 1-bromo-3-(trifluoromethyl)benzene involves a Grignard reaction followed by oxidation, which suggests that the synthesis of the compound might also involve halogenated intermediates and could potentially be synthesized using similar methodologies .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, X-ray crystallography was used to reveal the self-assembly of sulfanyl porphyrazines into barrel-like cages . This indicates that the compound , with its bromophenyl and sulfanyl groups, may also exhibit interesting structural characteristics that could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactions of bromophenyl and sulfanyl groups have been explored in the context of photodynamic therapy. The sulfanyl porphyrazines synthesized in the first paper were evaluated as sensitizers for PDT, and their photodynamic activities were tested against various cancer cell lines . This suggests that the compound may also have the potential to participate in chemical reactions relevant to biological applications, such as the generation of singlet oxygen for therapeutic purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using methods like fluorescence measurements and the assessment of quantum yields for photosensitized singlet oxygen production . Additionally, the bromophenol isolated from the red alga in the third paper was characterized as an antioxidant based on its ability to scavenge radicals . These findings imply that the compound could also possess unique optical properties and antioxidant capabilities, which could be further investigated using similar analytical techniques.
Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone, while not explicitly mentioned in the available literature, may be structurally and functionally related to compounds discussed in the context of organic synthesis and industrial applications. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the relevance of brominated compounds in pharmaceutical manufacturing. The challenges and innovations in the synthesis process, including the use of safer and more cost-effective methods, highlight the ongoing research in improving industrial processes involving such compounds (Qiu et al., 2009).
Environmental Monitoring and Safety
The compound's brominated structure and potential applications might also align with the monitoring and environmental safety of brominated flame retardants. A review of novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, as well as their potential risks, underscores the importance of understanding the environmental impact and health implications of such chemicals (Zuiderveen et al., 2020).
Liquid Crystals and Advanced Materials
Compounds with similar structural elements may also find applications in the field of advanced materials, such as liquid crystals. The study of methylene-linked liquid crystal dimers and their transitional properties, including the occurrence of a twist-bend nematic phase, opens avenues for novel material designs and applications in display technologies (Henderson & Imrie, 2011).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrOS/c1-13-14(2)16(4)20(17(5)15(13)3)12-24-11-10-21(23)18-6-8-19(22)9-7-18/h6-9H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTKSSGZJNJXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSCCC(=O)C2=CC=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8,10-Trimethyl-4-(4-(o-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3004929.png)

![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004933.png)
![1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3004934.png)
![N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3004935.png)

![[1-[(3,4-Difluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3004938.png)


![2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide](/img/structure/B3004942.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3004946.png)
